4-(Furan-2-yl)-1-methylpiperidin-4-ol

COX-2 inhibition anti-inflammatory enzyme assay

4-(Furan-2-yl)-1-methylpiperidin-4-ol (CAS 75446-48-9) delivers ≥97% purity. The N-methyl, 4-hydroxy, and distinct furan-2-yl substituents define a unique electronic and steric profile essential for reproducible target engagement. Differentiated from phenyl or thiophene analogs by its specific hydrogen-bonding capability and lipophilicity, it offers measurable baseline activity (COX-2 IC50 27.1 µM; PDE5A IC50 3.3 µM). Procure it as a rational SAR starting scaffold or selective biochemical assay tool compound.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 75446-48-9
Cat. No. B3282673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Furan-2-yl)-1-methylpiperidin-4-ol
CAS75446-48-9
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)(C2=CC=CO2)O
InChIInChI=1S/C10H15NO2/c1-11-6-4-10(12,5-7-11)9-3-2-8-13-9/h2-3,8,12H,4-7H2,1H3
InChIKeyCHNQBJWZPBIKJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Furan-2-yl)-1-methylpiperidin-4-ol (CAS 75446-48-9): Chemical Profile and Structural Identity


4-(Furan-2-yl)-1-methylpiperidin-4-ol (CAS 75446-48-9) is a heterocyclic small molecule with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol. It is a piperidine derivative characterized by a furan ring at the 4-position, a hydroxyl group, and an N-methyl substitution . The canonical SMILES is CN1CCC(O)(C2=CC=CO2)CC1 . Computed physicochemical properties include a predicted boiling point of 297.5±40.0 °C, a density of 1.133±0.06 g/cm³, and a predicted pKa of 13.72±0.20 [1]. It is commercially available for research purposes at purities of 97-98% .

Why 4-(Furan-2-yl)-1-methylpiperidin-4-ol Cannot Be Replaced by Generic Analogs


Generic substitution among 4-hydroxy-4-arylpiperidines is not straightforward due to the profound impact of minor structural variations on target selectivity and biological activity. The furan-2-yl substituent in 4-(Furan-2-yl)-1-methylpiperidin-4-ol confers a unique electronic and steric profile that distinguishes it from phenyl, thiophene, or other heterocyclic analogs. For instance, the thiophene analog 1-methyl-4-(thiophen-2-yl)piperidin-4-ol (CAS 100131-91-7) possesses different hydrogen-bonding capabilities and lipophilicity, which can drastically alter receptor binding and metabolic stability. Similarly, N-substitution variants like 1-butyl-4-(2-furyl)piperidin-4-ol (CAS 63916-29-0) [1] or 1-benzhydryl-4-(furan-2-yl)piperidin-4-ol (CHEMBL231874) [2] exhibit entirely different pharmacological profiles. Therefore, the specific combination of N-methyl, 4-hydroxy, and 4-(furan-2-yl) substituents is essential for achieving the precise physicochemical and biological properties required in research and development.

Quantitative Differentiation of 4-(Furan-2-yl)-1-methylpiperidin-4-ol from Structural Analogs


COX-2 Inhibition Potency Comparison Between 4-(Furan-2-yl)-1-methylpiperidin-4-ol and Thiophene Analog

4-(Furan-2-yl)-1-methylpiperidin-4-ol demonstrates measurable but weak COX-2 inhibitory activity with an IC50 of 27.1 µM (27,100 nM) [1]. In contrast, the thiophene analog 1-methyl-4-(thiophen-2-yl)piperidin-4-ol has been reported with significantly weaker activity, with an IC50 >100 µM (>100,000 nM) [2]. This represents a >3.7-fold difference in potency between the two heterocyclic analogs.

COX-2 inhibition anti-inflammatory enzyme assay

COX-1 vs. COX-2 Selectivity Profile of 4-(Furan-2-yl)-1-methylpiperidin-4-ol

The compound exhibits a weak and non-selective inhibition profile against both COX-1 and COX-2, with IC50 values >100 µM (>100,000 nM) for both isozymes under identical assay conditions [1]. This contrasts with known selective COX-2 inhibitors (e.g., celecoxib) which typically exhibit sub-micromolar potency and high selectivity ratios. The lack of COX selectivity is a defining characteristic of this scaffold.

COX selectivity NSAID enzyme inhibition

PDE5A Inhibition Potency as a Differentiator from Inactive Analogs

4-(Furan-2-yl)-1-methylpiperidin-4-ol demonstrates measurable inhibition of human PDE5A (cGMP-specific 3',5'-cyclic phosphodiesterase) with an IC50 of 3.3 µM (3,300 nM) [1]. This activity, while modest, is a quantifiable biochemical feature that may be absent or diminished in other 4-arylpiperidin-4-ol analogs.

PDE5 inhibition phosphodiesterase enzyme assay

Recommended Research Applications for 4-(Furan-2-yl)-1-methylpiperidin-4-ol Based on Empirical Evidence


Medicinal Chemistry: Scaffold for Structure-Activity Relationship (SAR) Studies

Given its weak and non-selective COX inhibition profile [1], 4-(Furan-2-yl)-1-methylpiperidin-4-ol is well-suited as a starting scaffold for SAR exploration. Its measurable COX-2 inhibition (IC50 27.1 µM) and PDE5A inhibition (IC50 3.3 µM) [1] provide a baseline for assessing the impact of subsequent chemical modifications on potency and selectivity.

Assay Development: Negative Control for COX-2 and PDE5A Assays

The compound's weak but reproducible inhibition of COX-2 (IC50 27.1 µM) and PDE5A (IC50 3.3 µM) [1] makes it a suitable negative control or tool compound for optimizing and validating biochemical assays for these targets. Its non-selective COX profile (COX-1 and COX-2 IC50 >100 µM) [1] further supports its use in discriminating selective from non-selective inhibition.

Chemical Biology: Probe for 4-Arylpiperidine-Target Interactions

The distinct furan-2-yl substituent and N-methyl group differentiate this compound from phenyl and thiophene analogs, which may exhibit different target engagement profiles. This structural uniqueness supports its use as a chemical probe to interrogate the binding requirements of 4-arylpiperidine-interacting proteins, as evidenced by differential COX-2 inhibition compared to the thiophene analog [1] .

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